2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine
Description
Historical Development of Imidazopyridine Research
The exploration of imidazo[1,2-a]pyridines dates to 1925, when Tschitschibabin first synthesized these heterocycles via the condensation of 2-aminopyridine with bromoacetaldehyde under high-temperature conditions. This foundational work established the scaffold’s synthetic accessibility, albeit with limited yields. Subsequent refinements, such as Hand and Paudler’s 1982 protocol, introduced milder reaction conditions using α-halogenated carbonyl compounds and ethanol as a solvent, significantly improving efficiency. These early methods relied heavily on 2-aminopyridine derivatives as starting materials, emphasizing cyclization reactions to form the imidazole ring.
The late 20th and early 21st centuries witnessed transformative advances in imidazopyridine synthesis. Multicomponent reactions (MCRs), oxidative coupling, and transition-metal-catalyzed strategies emerged as powerful tools for introducing diverse substituents. For instance, Bijanzadeh et al. demonstrated microwave-assisted, single-pot synthesis of imidazopyridines from pyridine, bromoacetophenones, and ammonium acetate, achieving high yields through in situ generation of N-phenacylpyridinium intermediates. Similarly, copper-catalyzed three-component couplings enabled the direct incorporation of alkynes and aldehydes into the scaffold, as exemplified by Chernyak’s work. These innovations laid the groundwork for synthesizing derivatives like 2-(4-fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine, which demand precise control over regioselectivity and functional group compatibility.
Position Within the Heterocyclic Chemistry Landscape
Imidazo[1,2-a]pyridines occupy a unique niche in heterocyclic chemistry due to their structural resemblance to purines and indoles, both critical to biological systems. The compound this compound exemplifies this duality:
- Fluorophenyl Group : The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability and target binding.
- Iodo Substituent : The iodine atom at position 6 serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of the core structure.
- Methyl Group : The methyl group at position 8 introduces steric effects that can modulate conformational flexibility and intermolecular interactions.
These features underscore the compound’s utility as a modular building block for probing structure-activity relationships (SAR) in medicinal chemistry. Its synthesis often leverages modern MCRs or sequential functionalization of preformed imidazopyridine cores, reflecting trends toward atom economy and step efficiency.
Significance in Medicinal Chemistry Research
Imidazo[1,2-a]pyridines are renowned for their broad pharmacological profiles, spanning antiviral, anticancer, and antimicrobial activities. The specific substitution pattern of this compound suggests potential applications in:
- Targeted Therapy : The iodine atom facilitates radiolabeling for imaging applications or serves as a synthetic intermediate for installing bioactive moieties.
- Kinase Inhibition : Fluorinated aromatic systems are prevalent in kinase inhibitors (e.g., EGFR, ALK), where the electron-withdrawing fluoro group enhances binding affinity.
- Antimicrobial Agents : Methyl and halogen substituents are common in antibiotics, where they disrupt bacterial membrane integrity or enzyme function.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIN2/c1-9-6-12(16)7-18-8-13(17-14(9)18)10-2-4-11(15)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQAMLVCSSFPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC=C(C=C3)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α-halocarbonyl compounds, followed by iodination and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Metabolic Stability and Pharmacokinetics
- Fluorophenyl vs. Chlorophenyl Derivatives :
Fluorophenyl-substituted imidazopyridines exhibit superior metabolic stability compared to chlorophenyl analogs. For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole retains 89.13% of the parent compound under metabolic conditions, whereas 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (alpidem analog) degrades rapidly, with only 10% remaining . - Chlorine or bromine substituents (e.g., 6-bromoimidazo[1,2-a]pyridine) are often used as intermediates for further functionalization .
Antimicrobial Activity
- Imidazo[1,2-a]pyridine derivatives linked to secondary amines (e.g., 2-(4-fluorophenyl)-6-methyl variants) show MIC values of 12.5–50 µg/mL against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria .
- The methyl group at position 8 in the target compound may reduce steric hindrance, improving binding to microbial targets compared to bulkier substituents .
Biological Activity
2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.
The compound's chemical structure includes a fluorophenyl group and an iodo substituent, which contribute to its unique biological properties. The synthesis typically involves multicomponent reactions and condensation processes. One common method is the condensation of 2-aminopyridine with α-halocarbonyl compounds, followed by subsequent iodination and fluorination steps.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 478040-42-5 |
| Molecular Formula | C13H10FIN2 |
| Molecular Weight | 338.12 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit various kinases and proteases, leading to anti-inflammatory and anticancer effects. For instance, it has been shown to inhibit the p38 MAP kinase pathway, which plays a crucial role in cytokine production and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer potential. It has been studied for its ability to inhibit tumor growth in various cancer models by targeting key signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have indicated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The inhibition of p38 MAP kinase by this compound leads to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα. This mechanism underlines its potential use in treating autoimmune diseases and other inflammatory conditions .
Case Studies
- In Vivo Studies : In an adjuvant-induced arthritis model, the compound demonstrated potent anti-inflammatory effects, significantly reducing joint swelling and inflammation markers compared to control groups .
- Cytokine Inhibition : In vitro studies revealed that treatment with this compound resulted in a marked decrease in cytokine levels (IL-6 and TNFα) in cultured macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 2-(4-Chlorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine | Moderate | Low | Moderate |
| 2-Phenylimidazo[1,2-a]pyridine | Low | High | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology : A common approach involves multi-step reactions starting with halogenated precursors. For example, details a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF to introduce formyl groups to imidazo[1,2-a]pyridine scaffolds. Subsequent iodination can be achieved via Ullmann coupling or direct electrophilic substitution. Key parameters include maintaining temperatures between 0–10°C during POCl₃ addition and optimizing solvent systems (e.g., chloroform for reflux conditions) .
- Analytical Validation : Monitor reaction progress using TLC and confirm final structure via / NMR and HRMS, as demonstrated in and for related compounds .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use NMR to identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). NMR can distinguish iodine-substituted carbons (deshielded to ~90–100 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H] with an error <5 ppm. For C₁₄H₁₁FIN₂, the calculated mass is 393.00 g/mol.
- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with analogous structures (e.g., ’s imidazo[1,2-a]pyridine derivatives) to confirm regiochemistry .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : and suggest starting with cytotoxicity assays (e.g., MTT on cancer cell lines) and target-specific screens (e.g., kinase inhibition). Fluorophenyl and iodo groups may enhance lipophilicity and binding to hydrophobic pockets, as seen in related compounds . Use IC₅₀ determinations and dose-response curves to establish potency.
Advanced Research Questions
Q. How can contradictory data in biological activity between similar imidazo[1,2-a]pyridine derivatives be resolved?
- Methodology :
- Structural Comparison : Compare substituent effects. For example, shows that acrylic acid moieties enhance binding to enzymatic targets, while halogenated analogs (e.g., 6-bromo in ) may alter selectivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions between the iodine atom and target residues (e.g., hydrophobic vs. halogen bonding).
- SAR Studies : Systematically modify substituents (e.g., replacing iodine with bromine or chlorine) and correlate changes with activity data .
Q. What strategies optimize the regioselectivity of iodination in imidazo[1,2-a]pyridine systems?
- Methodology :
- Electrophilic Substitution : Use NIS (N-iodosuccinimide) in acidic media (e.g., H₂SO₄) to direct iodination to electron-rich positions. highlights temperature control (0–5°C) to minimize byproducts .
- Transition Metal Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with directing groups) can achieve selective C6 iodination, as inferred from ’s aldehyde functionalization .
Q. How does the iodine atom influence the compound’s pharmacokinetic properties compared to other halogens?
- Methodology :
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to compare lipophilicity with bromo/chloro analogs ( and note increased LogP for heavier halogens) .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to assess oxidative defluorination or deiodination rates.
- In Silico Predictions : Use software like ADMET Predictor™ to model bioavailability and blood-brain barrier penetration .
Q. What advanced techniques validate target engagement in cellular models?
- Methodology :
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to intended targets by observing thermal stabilization of proteins in lysates treated with the compound.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/Kₐ/Kd) for purified targets, as applied in ’s benzamide derivative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
